molecular formula C21H26O4 B2750596 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one CAS No. 119736-95-7

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one

Cat. No. B2750596
CAS RN: 119736-95-7
M. Wt: 342.435
InChI Key: OOGZWXIAHJKVAH-UHFFFAOYSA-N
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Description

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one is an aromatic ketone. It is a natural product found in Horsfieldia glabra. The molecular formula is C21H26O4 . The average mass is 342.429 Da and the monoisotopic mass is 342.183105 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a nonanone backbone with a phenyl group at the 9th carbon and a 2,4,6-trihydroxyphenyl group attached to the carbonyl carbon . The InChI string is InChI=1S/C21H26O4/c22-17-14-19 (24)21 (20 (25)15-17)18 (23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one has been synthesized from various compounds, including Horsfieldia glabra, with applications in exploring molecular structures and synthesis pathways (Pinto et al., 1988).
  • Studies on similar compounds, such as 5-(2-Bromo-3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9-one, highlight the synthesis and stereochemical analysis, contributing to the understanding of molecular architecture (Zezula et al., 2007).
  • Conformational studies using dynamic NMR on diarylbicyclononanes, related to this compound, provide insights into stereochemical dynamics and molecular behavior in solution (Casarini et al., 2003).

Photocatalysis and Chemical Reactions

  • The compound's structural analogs have been used in photocatalysis, as evidenced by the photocatalytic oxidation of benzyl alcohol to benzaldehyde using similar molecular structures, demonstrating its potential in synthetic chemistry and environmental applications (Ohkubo et al., 2006).

Polymer Production and Bacterial Applications

  • Research involving similar compounds, such as 9-phenylnonanoic acid, shows their use in bacterial production of poly-3-hydroxyalkanoates with arylalkyl substituent groups, indicating the potential of this compound in biopolymer and sustainable material production (Hazer et al., 1996).

Fluorescence and Sensing Applications

  • Compounds with structures similar to this compound have been explored for their fluorescent properties. For instance, studies on pyrazolylpyrene derivatives show bright fluorescence, indicating potential applications in fluorescence-based sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

Ligands in Asymmetric Catalysis

  • Research on phosphine derivatives indicates the potential of compounds like this compound in asymmetric catalysis. This application is crucial in creating chiral molecules, which are important in pharmaceutical synthesis and material science (Abbenhuis et al., 1995).

Mechanism of Action

9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one is a potent nuclear receptor TR3 (Nur77) antagonist that induces autophagic cell death in melanoma .

properties

IUPAC Name

9-phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c22-17-14-19(24)21(20(25)15-17)18(23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGZWXIAHJKVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347919
Record name 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119736-95-7
Record name 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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